3-(But-3-en-2-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide
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Overview
Description
3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound with a unique structure that includes a thiolane ring, an aldehyde group, and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-buten-2-yl acetate with a thiolane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The butenyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in the formation of alcohols .
Scientific Research Applications
3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-yl acetate: A related compound with similar structural features but different functional groups.
Pent-3-en-2-yl radicals: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness
3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its combination of a thiolane ring, an aldehyde group, and a butenyl side chain. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds .
Biological Activity
3-(But-3-en-2-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide is an organic compound with a unique structure that includes a thiolane ring, an alkenyl group, and an aldehyde functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C9H14O3S
- Molecular Weight : 202.27 g/mol
- CAS Number : 1936148-66-1
The compound's structure allows for various chemical interactions, making it a subject of interest for further pharmacological investigations. Its unique combination of functional groups facilitates diverse reactivity profiles.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can significantly affect their function.
- Click Chemistry Applications : The alkenyl group enables participation in click chemistry reactions, enhancing its utility in chemical biology applications.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition rates. For instance:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results indicate that the compound may be effective in developing new antimicrobial agents.
Anticancer Properties
Research has also indicated potential anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:
- DNA Damage : Induction of oxidative stress leading to DNA damage.
- Cell Cycle Arrest : Interference with cell cycle progression.
Study on Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates. The findings revealed a dose-dependent response, with higher concentrations yielding greater inhibition rates.
Study on Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations as low as 10 µM. The authors suggested that further investigations into its mechanism could lead to new therapeutic strategies for cancer treatment.
Properties
Molecular Formula |
C9H14O3S |
---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
3-but-3-en-2-yl-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O3S/c1-3-8(2)9(6-10)4-5-13(11,12)7-9/h3,6,8H,1,4-5,7H2,2H3 |
InChI Key |
BQMFLBYTLLYMLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1(CCS(=O)(=O)C1)C=O |
Origin of Product |
United States |
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